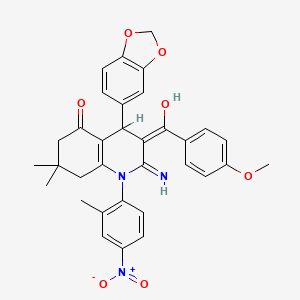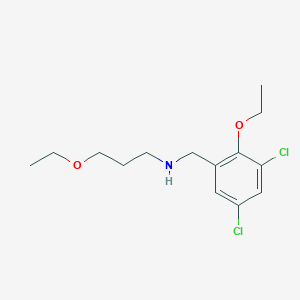![molecular formula C19H15ClN8OS B13378659 2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B13378659.png)
2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N’-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide is a complex organic compound with a unique structure that combines several functional groups, including a chlorophenyl group, a tetraazole ring, a sulfanyl group, and a pyrazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N’-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclocondensation of acetylenic ketones with hydrazines in ethanol, which provides regioisomeric pyrazoles . The reaction conditions often include the use of catalysts such as rhodium for cycloaddition reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N’-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions could introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has shown potential as an antileishmanial and antimalarial agent. It has been evaluated for its activity against Leishmania aethiopica and Plasmodium berghei, showing promising results.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for treating parasitic infections.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N’-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to interact with the active site of LmPTR1, a protein involved in the biosynthesis of tetrahydrobiopterin in Leishmania . This interaction is characterized by strong hydrophobic interactions and lower binding free energy, leading to the inhibition of the target protein’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-1-(4-chlorophenyl)-3-[1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-4-yl]-2-propen-1-one
- Various pyrazole derivatives
Uniqueness
2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N’-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide stands out due to its combination of a tetraazole ring and a pyrazole ring, which imparts unique chemical and biological properties. Its ability to interact with specific molecular targets and its potential therapeutic applications make it a compound of significant interest in scientific research.
Propriétés
Formule moléculaire |
C19H15ClN8OS |
|---|---|
Poids moléculaire |
438.9 g/mol |
Nom IUPAC |
2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H15ClN8OS/c20-15-6-8-16(9-7-15)28-19(25-26-27-28)30-12-17(29)23-21-10-14-11-22-24-18(14)13-4-2-1-3-5-13/h1-11H,12H2,(H,22,24)(H,23,29)/b21-10+ |
Clé InChI |
QBIAOFZPILRSQG-UFFVCSGVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=C(C=NN2)/C=N/NC(=O)CSC3=NN=NN3C4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=NN2)C=NNC(=O)CSC3=NN=NN3C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13378579.png)
![4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide](/img/structure/B13378585.png)

![2-[(4-Ethoxyphenyl)diazenyl]-4-isopropylphenol](/img/structure/B13378597.png)
![2-(4-bromophenyl)-4-{[(1-{4-nitrophenyl}-3,5-dimethyl-1H-pyrazol-4-yl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13378600.png)

![(5E)-2-(2,3-dichloroanilino)-5-[(2-fluorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378603.png)

![2-[(2-Chlorophenyl)diazenyl]-4-isopropylphenol](/img/structure/B13378614.png)
![2-chloro-5-[4-(2-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B13378617.png)
![3-[(E)-(2-chlorophenyl)diazenyl]biphenyl-4-ol](/img/structure/B13378630.png)

![2-[(4-Iodophenyl)hydrazono]-3-oxobutanamide](/img/structure/B13378639.png)
![ethyl (5Z)-5-[(3-chloro-4-prop-2-ynoxyphenyl)methylidene]-2-[(4-methoxybenzoyl)amino]-4-oxothiophene-3-carboxylate](/img/structure/B13378644.png)
